molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9

7-Bromobenz[a]anthracene

Cat. No. B1201482
CAS RN: 32795-84-9
M. Wt: 307.2 g/mol
InChI Key: LGRNWCDRODWMOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Bromobenz[a]anthracene and its derivatives involves bromination reactions that introduce a bromine atom into the benz[a]anthracene structure. This modification is pivotal for further chemical transformations and for studying the compound's carcinogenicity and mutagenicity. Che and Yang (1987) reported an improved synthesis method for 5-methylbenz(a)anthracene, a related compound, involving a bromination step that yields 5-bromomethylbenz(a)anthracene with high efficiency. This method highlights the importance of bromination in synthesizing specific benz[a]anthracene derivatives (Che & Yang, 1987).

Molecular Structure Analysis

The introduction of a bromine atom into benz[a]anthracene leads to significant changes in its molecular structure, affecting its chemical behavior and biological activity. The presence of the bromine atom can influence the molecule's electronic distribution, altering its interaction with biological molecules.

Chemical Reactions and Properties

7-Bromobenz[a]anthracene undergoes various chemical reactions, highlighting its reactivity. The bromine atom in 7-Bromobenz[a]anthracene makes it more reactive than its parent hydrocarbon, leading to a range of chemical transformations. These reactions are crucial for understanding the compound's carcinogenic potential and for developing derivatives with specific biological activities.

Physical Properties Analysis

The bromination of benz[a]anthracene to form 7-Bromobenz[a]anthracene alters its physical properties, such as solubility, melting point, and stability. These changes are important for the compound's application in research and its environmental impact.

Chemical Properties Analysis

The chemical properties of 7-Bromobenz[a]anthracene, including its reactivity with nucleophiles, electrophiles, and its potential to undergo further functionalization, are of significant interest. The compound's ability to form covalent bonds with DNA, leading to mutagenic and carcinogenic effects, is a key area of study. Research by Dipple and Slade (1970, 1971) on the reactivity and carcinogenicity of various 7-bromomethylbenz[a]anthracene derivatives provides insight into the relationship between chemical structure, reactivity, and biological activity (Dipple & Slade, 1970), (Dipple & Slade, 1971).

Scientific Research Applications

1. Stereoselective Metabolism by Rat Liver Microsomes

  • Summary of Application: The weak carcinogen 7-Bromobenz[a]anthracene (7-Br-BA) is metabolized by rat liver microsomes to form predominantly trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols .
  • Methods of Application: The dihydrodiol metabolites were isolated by reversed-phase high-performance liquid chromatography (h.p.l.c.) for structural and conformational analyses .
  • Results: The major enantiomeric 7-Br-BA- 3,4- and 10,11-dihydrodiol metabolites have R,R absolute stereochemistry. The absolute conformation of 7-Br-BA-5,6-and -8,9-dihydrodiol metabolites could not be deduced by comparing their circular dichroism (c.d.) spectra with those of benz[a]anthracene (BA) 5R,6R- and 8R,9R-dihydrodiols .

2. Effect of Caloric Restriction on Metabolism

  • Summary of Application: The effect of caloric restriction (CR) on the in vitro metabolism of 7-Bromobenz[a]anthracene (7-Br-BA) by liver microsomes isolated from 5-and 12-month-old male B6C3F1 mice was studied .
  • Methods of Application: After microsomal incubation, metabolites were separated by high-performance liquid chromatography (HPLC) and their structures identified by comparison of their spectra with known standards .
  • Results: The formation of the 7-Br-BA trans-3,4-dihydrodiol, the proximate mutagen of 7-Br-BA, was lower in microsomal incubation mixtures derived from the 5-month-old CR mice as compared to those from the ad libitum (AL) fed mice .

3. Free Radical Polymerization

  • Summary of Application: 7-Bromobenz[a]anthracene can act as an initiator to promote certain chemical reactions, such as free radical polymerization .
  • Methods of Application: The compound can be used to initiate the polymerization reaction, where it forms free radicals that trigger the polymerization process .
  • Results: This application results in the formation of polymers. The specific properties of the resulting polymer would depend on the monomers used and the conditions of the reaction .

4. Synthesis of Other Organic Compounds

  • Summary of Application: 7-Bromobenz[a]anthracene can be used as an intermediate in the synthesis of other organic compounds, such as dyes and fluorescent dyes .
  • Methods of Application: The compound can be reacted with other reagents to form new compounds. The specific methods and procedures would depend on the target compound .
  • Results: This application results in the synthesis of new organic compounds with potential applications in various fields, such as materials science and biochemistry .

5. Detection of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons

  • Summary of Application: 7-Bromobenz[a]anthracene was detected in surface sediments in Shenzhen, South China, and its presence was studied in relation to urbanization .
  • Methods of Application: Surface sediments were collected and analyzed for the presence of chlorinated and brominated polycyclic aromatic hydrocarbons, including 7-Bromobenz[a]anthracene .
  • Results: The concentration of 7-bromobenz[a]anthracene was found to be the highest among the brominated polycyclic aromatic hydrocarbons, ranging from 3.21–4.08 ng g −1 .

6. Synthesis of Anthracene Derivatives

  • Summary of Application: 7-Bromobenz[a]anthracene can be used in the synthesis of anthracene derivatives .
  • Methods of Application: The compound can be reacted with other reagents under specific conditions to form anthracene derivatives .
  • Results: This application results in the synthesis of new anthracene derivatives, which have potential applications in various fields, such as materials science and biochemistry .

Safety And Hazards

7-Bromobenz[a]anthracene may cause irritation when it comes into contact with skin and eyes. Therefore, appropriate safety measures, such as wearing protective gloves, eye protection, and working in a well-ventilated area, should be taken when handling this compound .

properties

IUPAC Name

7-bromobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNWCDRODWMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186461
Record name 7-Bromobenzanthracene
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Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-Bromobenz[a]anthracene

CAS RN

32795-84-9
Record name 7-Bromobenz[a]anthracene
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Record name 7-Bromobenzanthracene
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Record name 7-Bromobenzanthracene
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Record name 7-Bromo-benz(a)anthracene
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Record name 7-BROMOBENZANTHRACENE
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Synthesis routes and methods

Procedure details

Into 300 ml of DMF, N,N-dimethylformamide, 40 g of commercial benzanthracene was dispersed, and 35.6 g of NBS, bromosuccinimide, was added to the resultant suspension at the room temperature. After the resultant mixture was stirred for 3.5 hours, 600 ml of water was added, and the formed crystals were separated by filtration and washed with methanol. The obtained crude crystals were purified using a silica gel column with toluene and filtered with hexane, and 49.3 g of 7-bromobenzanthracene was obtained as cream crystals (the yield: 91%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
PP Fu, LSV Tungeln, LE Unruh, YC Ni… - …, 1991 - academic.oup.com
Quantitative metabolism of 7-chlorobenz[aanthracene (7-ClBA) and 7-bromobenz[a]anthracene (7-Br-BA) by liver microsomes of uninduced mice and rats was studied. Both enzymatic …
Number of citations: 20 academic.oup.com
Q Xia, P Yi, DJ Zhan, LS Von Tungeln, RW Hart… - Cancer letters, 1998 - Elsevier
We previously examined the tumorigenicity of 7-chlorobenz[a]anthracene (7-Cl-BA) and 7-bromobenz[a]anthracene (7-Br-BA) in the neonatal mouse bioassay and found that 7-Cl-BA …
Number of citations: 25 www.sciencedirect.com
PP Fu, SK Yang - Carcinogenesis, 1983 - academic.oup.com
Rat liver microsomes metabolized the weak carcinogen 7-bromobenz[a] (7-Br-BA) to form predominantly trans -3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. The dihydrodiol metabolites were …
Number of citations: 29 academic.oup.com
Y Xiao, LS Von Tungeln, MW Chou, RW Hart, PP Fu - Age, 1993 - Springer
The effect of caloric restriction (CR) on the in vitro metabolism of 7-bromobenz[a]anthracene (7-Br-BA) and 7-fluorobenz[a]anthracene (7-F-BA) by liver microsomes isolated from 5-and …
Number of citations: 11 link.springer.com
PP Fu, LS Von Tungeln, DJ Zhan, T Bucci - Cancer letters, 1996 - Elsevier
The tumorigenicity of 7-chlorobenz[α]anthracene (7-C1-BA), an environmental contaminant, and 7-bromobenz[α]anthracene (7-Br-BA) was determined in the male B6C3F 1 newborn …
Number of citations: 21 www.sciencedirect.com
TM Spotswood - Australian Journal of Chemistry, 1962 - CSIRO Publishing
Charge-transfer complex formation between the donors 1-bromonaphthalene. 9-bromophenanthrene, 9-bromoanthracene, 3-bromopyrene, and 7-bromobenz[a]-anthracene and the …
Number of citations: 8 www.publish.csiro.au
D Herreno-Sáenz, Q Xia, LT Chiu, PP Fu - International Journal of …, 2006 - mdpi.com
Since the finding in the 1930s, a large number of polycyclic aromatic hydrocarbons (PAHs) of different structures have been tested for potential tumorigenicity. Structure-activity …
Number of citations: 13 www.mdpi.com
PP Fu, LS Von Tungeln, MW Chou - Molecular Pharmacology, 1985 - ASPET
Metabolism of 7-chlorobenz(a)anthracene (7-Cl-BA) by liver microsomes from untreated rats, and from rats pretreated with either 3-methylcholanthrene or phenobarbital was studied. …
Number of citations: 19 molpharm.aspetjournals.org
PP Fu, LS Von Tungeln, LH Chiu, DJ Zhan… - Chemical research in …, 1998 - ACS Publications
It has been previously proposed that a nitropolycyclic aromatic hydrocarbon (nitro-PAH) with its nitro functional group perpendicular or nearly perpendicular to the aromatic moiety …
Number of citations: 26 pubs.acs.org
JL Sun, HG Ni, H Zeng - Journal of Environmental Monitoring, 2011 - pubs.rsc.org
One hundred and fourteen surface sediments were collected from the Maozhou River Watershed in Shenzhen, China from December 2009 to January 2010. Three individual …
Number of citations: 47 pubs.rsc.org

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